molecular formula C9H9Br2NS B2460072 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide CAS No. 90725-76-1

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide

Cat. No. B2460072
CAS RN: 90725-76-1
M. Wt: 323.05
InChI Key: DHGGLDDPVFXGSX-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide, also known as BETB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BETB is a heterocyclic compound that contains a benzothiazole ring and a bromoethyl group. Additionally, we will list future directions for BETB research.

Scientific Research Applications

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been shown to have antimicrobial and anticancer properties. It has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been studied for its potential use as a pesticide. It has been found to have insecticidal activity against several insect species, including the cotton bollworm and the diamondback moth. 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has also been shown to have herbicidal activity against several weed species.
In material science, 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been studied for its potential use as a building block for the synthesis of new materials. It has been used to synthesize new polymers and metal-organic frameworks.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets for this compound .

Mode of Action

It is known that benzothiazole derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism might be involved in the interaction of the compound with its targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide for lab experiments is its high yield and purity. 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide can be synthesized under mild conditions, and the purity of the compound can be improved by recrystallization. Additionally, 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been shown to have antimicrobial and anticancer properties, making it a potential candidate for drug development.
One of the limitations of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide for lab experiments is its potential toxicity. 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been shown to have cytotoxic effects on some cell lines, and its safety profile has not been fully established. Additionally, 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been shown to have limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide research. One area of research is the development of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide-based drugs for the treatment of bacterial infections and cancer. 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been shown to have antimicrobial and anticancer properties, and further research is needed to determine its efficacy and safety as a drug candidate.
Another area of research is the development of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide-based pesticides and herbicides. 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been shown to have insecticidal and herbicidal activity, and further research is needed to determine its potential as a pesticide or herbicide.
Finally, 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide can be used as a building block for the synthesis of new materials. Further research is needed to determine the potential applications of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide-based materials in various fields, including electronics and energy storage.
Conclusion
In conclusion, 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide can be synthesized under mild conditions, and its purity can be improved by recrystallization. 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been shown to have antimicrobial and anticancer properties, making it a potential candidate for drug development. Additionally, 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide has been shown to have insecticidal and herbicidal activity, and it can be used as a building block for the synthesis of new materials. Further research is needed to determine the full potential of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide in various fields.

Synthesis Methods

The synthesis of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide involves the reaction of 2-mercaptobenzothiazole with 2-bromoethanol in the presence of hydrobromic acid. The reaction results in the formation of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide hydrobromide. The synthesis can be carried out under mild conditions, and the yield of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is high. The purity of the compound can be improved by recrystallization.

properties

IUPAC Name

2-(2-bromoethyl)-1,3-benzothiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS.BrH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGGLDDPVFXGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide

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